molecular formula C11H17ClN2O2S B13153238 Benzenesulfonamide, 4-chloro-N-[2-(ethylmethylamino)ethyl]- CAS No. 181481-39-0

Benzenesulfonamide, 4-chloro-N-[2-(ethylmethylamino)ethyl]-

Cat. No.: B13153238
CAS No.: 181481-39-0
M. Wt: 276.78 g/mol
InChI Key: SJAMFXXNXPZYKC-UHFFFAOYSA-N
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Description

4-Chloro-N-(2-(ethyl(methyl)amino)ethyl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of enzymes such as carbonic anhydrases. The presence of the chloro group and the sulfonamide moiety in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(2-(ethyl(methyl)amino)ethyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with N-(2-(ethyl(methyl)amino)ethyl)amine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistency and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(2-(ethyl(methyl)amino)ethyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Chloro-N-(2-(ethyl(methyl)amino)ethyl)benzenesulfonamide primarily involves the inhibition of carbonic anhydrase enzymes. The sulfonamide group binds to the zinc ion in the active site of the enzyme, blocking its activity. This inhibition disrupts the balance of bicarbonate and protons, affecting various physiological processes such as pH regulation and fluid secretion .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-(2-(dimethylamino)ethyl)benzenesulfonamide
  • 4-Chloro-N-(2-(ethylamino)ethyl)benzenesulfonamide
  • 4-Chloro-N-(2-(methylamino)ethyl)benzenesulfonamide

Uniqueness

4-Chloro-N-(2-(ethyl(methyl)amino)ethyl)benzenesulfonamide is unique due to the presence of both ethyl and methyl groups on the aminoethyl chain, which can influence its binding affinity and selectivity towards specific enzymes. This structural variation can lead to differences in biological activity and therapeutic potential compared to its analogs .

Properties

CAS No.

181481-39-0

Molecular Formula

C11H17ClN2O2S

Molecular Weight

276.78 g/mol

IUPAC Name

4-chloro-N-[2-[ethyl(methyl)amino]ethyl]benzenesulfonamide

InChI

InChI=1S/C11H17ClN2O2S/c1-3-14(2)9-8-13-17(15,16)11-6-4-10(12)5-7-11/h4-7,13H,3,8-9H2,1-2H3

InChI Key

SJAMFXXNXPZYKC-UHFFFAOYSA-N

Canonical SMILES

CCN(C)CCNS(=O)(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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